6-Bromo-4-fluoroindolin-2-one (CAS 1000341-00-3) is a halogenated oxindole, a class of heterocyclic compounds widely used as precursors in medicinal chemistry. Its primary value is not as a generic scaffold, but as a precisely substituted, non-interchangeable intermediate for synthesizing complex pharmaceutical agents. The specific placement of a bromine atom at the C-6 position and a fluorine atom at the C-4 position is critical for its utility in constructing multi-kinase inhibitors, most notably the FDA-approved drug Nintedanib.
In the synthesis of targeted therapeutics like Nintedanib, regioisomeric integrity is paramount; this compound cannot be substituted with other bromo-fluoro-indolinone isomers. The C-6 bromine is the specific reactive handle required for subsequent palladium-catalyzed coupling reactions that build the core of the final drug molecule. The C-4 fluorine atom is not merely a placeholder; its position is crucial for modulating the electronic properties of the ring system and contributes to the final active pharmaceutical ingredient's (API) binding affinity to target kinases like VEGFR, FGFR, and PDGFR. Procuring an alternative isomer, such as a 5-bromo or 7-bromo analog, would result in the synthesis of a completely different molecule, leading to a total loss of desired biological activity and failure to produce the target API.
6-Bromo-4-fluoroindolin-2-one is a key starting material in established synthetic routes to Nintedanib, an approved treatment for idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer. The original discovery and process development literature from Boehringer Ingelheim identifies a 6-substituted indolinone core as the necessary scaffold. This specific precursor provides the required bromo- and fluoro-substitution pattern to successfully synthesize the target API. Alternative isomers cannot be used to produce the correct final molecular structure of Nintedanib.
| Evidence Dimension | Suitability as a precursor for Nintedanib synthesis |
| Target Compound Data | Enables synthesis of the correct, biologically active Nintedanib molecular structure. |
| Comparator Or Baseline | Other regioisomers (e.g., 5-bromo-4-fluoro, 7-bromo-4-fluoro, etc.) |
| Quantified Difference | 100% structural requirement vs. 0% yield of the correct Nintedanib API with incorrect isomers. |
| Conditions | Established multi-step synthesis routes for Nintedanib API as described in patents and primary literature. |
For any organization involved in the synthesis of Nintedanib or its analogs for research or commercial purposes, procuring this exact CAS number is a non-negotiable requirement.
The substitution pattern of 6-Bromo-4-fluoroindolin-2-one is a product of deliberate chemical design for both synthesis and biological function. The bromine at the C-6 position serves as a reliable and specific reaction site for palladium-catalyzed cross-coupling reactions, which is a key step in elongating the molecule. This is a more predictable and controlled reaction handle compared to other positions on the ring. Concurrently, the electron-withdrawing fluorine at the C-4 position is integral to the final compound's ability to inhibit target kinases, a feature that would be absent in the non-fluorinated analog, 6-bromoindolin-2-one.
| Evidence Dimension | Combined synthetic and biological utility |
| Target Compound Data | Provides both a specific C-6 reactive site for coupling and a C-4 fluorine for modulating biological activity. |
| Comparator Or Baseline | 6-Bromoindolin-2-one (lacks C-4 fluorine) or 4-Fluoroindolin-2-one (lacks C-6 bromine handle). |
| Quantified Difference | Enables a dual-purpose role essential for the target API's synthesis and function, which single-halogenated analogs cannot fulfill. |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions and in-vitro kinase inhibition assays. |
This compound provides the necessary combination of a reactive handle for synthesis and a key functional group for biological activity, making it a more efficient and direct precursor than attempting to build the molecule from simpler, single-halogenated starting materials.
This compound is the designated starting material for process chemistry workflows aimed at producing Nintedanib (Ofev®, Vargatef®) at scale for the treatment of idiopathic pulmonary fibrosis and certain cancers. Its use is integral to established, patented synthetic routes.
Medicinal chemists targeting VEGFR, FGFR, and PDGFR use this building block to create novel analogs of Nintedanib. The defined halogenation allows for systematic structure-activity relationship (SAR) studies by modifying the group attached at the C-6 position while retaining the beneficial C-4 fluorine.
Analytical and DMPK laboratories require this precursor to synthesize Nintedanib reference standards, potential metabolites, and related impurity markers for use in clinical and quality control settings.